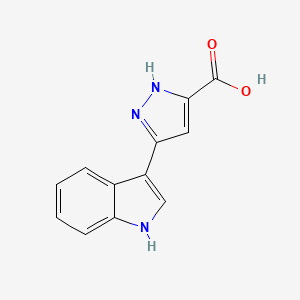
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Indole derivatives have been synthesized via nucleophilic substitutions at the α-position of the indole . The moderately reactive (1 H -indol-3-yl)methyl electrophiles have been used for the nucleophilic substitutions at the 3’-position .Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .Chemical Reactions Analysis
Although highly reactive (1 H -indol-3-yl)methyl electrophiles such as (1 H -indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .Physical and Chemical Properties Analysis
Indole compounds have various physical and chemical properties. For example, 5-Benzyloxyindole-3-acetic acid has a molecular weight of 281.30 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research focuses on the synthesis and characterization of novel compounds featuring the indolyl-pyrazole structure, highlighting their potential in creating complex molecules with specific properties. For instance, Ganga Reddy et al. (2022) synthesized a series of new compounds starting from 1H-indole-2-carboxylic acids, confirming their structures through various spectroscopic methods. These compounds were further evaluated for molecular docking studies, predicting their interactions with target proteins like EGFR (G. Ganga Reddy et al., 2022).
Biological Evaluation
The derivatives of indole-pyrazole carboxylic acids have been evaluated for their biological activities. Zhang et al. (2011) synthesized novel compounds bearing the 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus, which showed significant endothelin-1 antagonist activities and some antibacterial properties (Datong Zhang et al., 2011).
Anticancer Evaluation
A molecular hybridization approach led to the development of indole derivatives linked to the pyrazole moiety, aiming at antitumor agents. Hassan et al. (2021) synthesized novel pyrazole–indole hybrids that exhibited good-to-excellent antitumor activity against various human cancer types, demonstrating their potential as anticancer candidate drugs (Ashraf S. Hassan et al., 2021).
Coordination Chemistry
Studies on coordination complexes derived from pyrazole-dicarboxylate acid derivatives reveal their potential in forming structures with unique properties. Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives, exploring their coordination and crystallization properties with various metal ions. This research contributes to the understanding of the structural diversity possible with indole-pyrazole compounds (S. Radi et al., 2015).
Analgesic and Anti-inflammatory Agents
The exploration of new analgesic and anti-inflammatory agents also marks a significant area of research. Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, identifying compounds with notable analgesic and anti-inflammatory activities, presenting a promising direction for developing novel therapeutic agents (P. D. Gokulan et al., 2012).
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often involve the formation of hydrogen bonds, which can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
For instance, they are involved in the metabolism of tryptophan, an essential amino acid . The metabolites produced by this pathway have various biological effects, including maintaining intestinal homeostasis and impacting liver metabolism .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid. For instance, the compound’s interaction with anions can lead to a drastic change in its absorption spectrum and color . This suggests that the compound’s action can be influenced by the presence of specific ions in its environment .
Safety and Hazards
Zukünftige Richtungen
The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Biochemische Analyse
Biochemical Properties
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCOJZLPIRKQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
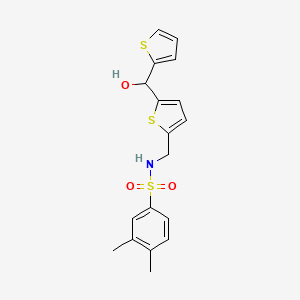
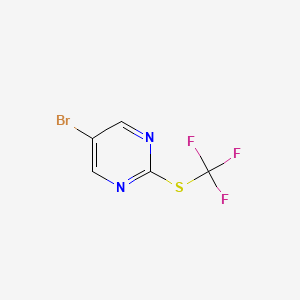
![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)
![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)
![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)


![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)
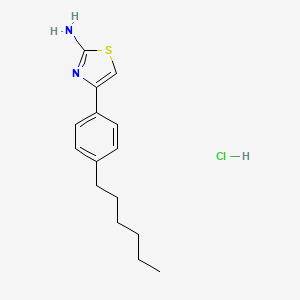
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)
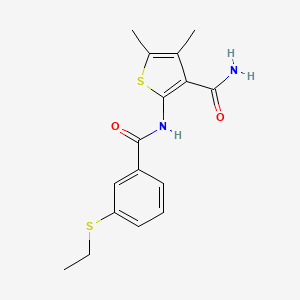
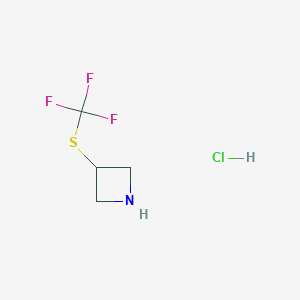
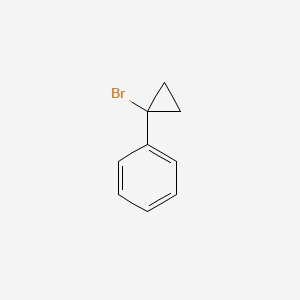
![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)
